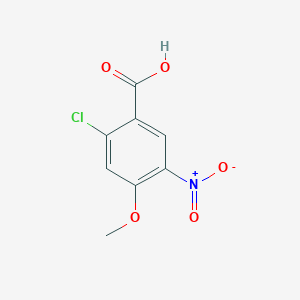

2-Chloro-4-methoxy-5-nitro-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-methoxy-5-nitro-benzoic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and nitro substituents on the benzene ring

Mécanisme D'action

Target of Action

Similar compounds have been known to act as ligands and form coordination polymers .

Mode of Action

It has been reported to undergo microwave-assisted, regioselective amination reactions with aliphatic and aromatic amines to yield n-substituted 5-nitroanthranilic acid derivatives .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

It has been reported to act as a ligand and form a red luminescent one-dimensional coordination polymer with eu (iii) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-nitro-benzoic acid typically involves the nitration of 2-Chloro-4-methoxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-methoxy-5-nitro-benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid are used.

Major Products Formed

Reduction: 2-Chloro-4-methoxy-5-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Applications De Recherche Scientifique

2-Chloro-4-methoxy-5-nitro-benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-methoxy-4-nitrobenzoic acid: Similar structure but different positioning of substituents.

2-Chloro-5-nitrobenzoic acid: Lacks the methoxy group.

4-Chloro-3-nitrobenzoic acid: Different positioning of chloro and nitro groups.

Uniqueness

2-Chloro-4-methoxy-5-nitro-benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring makes it a versatile compound for various chemical transformations and applications.

Activité Biologique

2-Chloro-4-methoxy-5-nitro-benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzoic acid structure with three functional groups: a chloro group at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position. This unique arrangement contributes to its chemical reactivity and biological activity.

Target of Action

Research indicates that similar compounds can inhibit specific enzymes, such as protein tyrosine phosphatases. For instance, 2-hydroxy-5-nitrobenzoic acid has been shown to inhibit bovine low molecular weight protein tyrosine phosphatase. The presence of the chloro and nitro groups in this compound likely enhances its inhibitory potential.

Biochemical Pathways

Nitro compounds like this one are known to engage in various biochemical pathways, including redox reactions. They can undergo transformations that affect cellular signaling and metabolic processes, potentially leading to altered cell proliferation or apoptosis .

Antimicrobial Properties

Studies have demonstrated that benzoic acid derivatives exhibit antibacterial, antifungal, and antiviral activities. The presence of the nitro group is often associated with enhanced antimicrobial efficacy. For example, compounds structurally related to this compound have shown promising results against various pathogens .

Anti-tumor Activity

Recent investigations into benzoic acid derivatives have highlighted their potential as anti-cancer agents. In vitro studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) demonstrated that certain metal complexes derived from 2-chloro-5-nitrobenzoic acid exhibited significant growth suppression, with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) | % Inhibition at 60 µM |

|---|---|---|---|

| Metal Complex 1 | A549 | 8.82 | 75.70 |

| Metal Complex 2 | Caco-2 | Not specified | 72.70 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in various solvents, including water and alcohol. This solubility profile is crucial for its bioavailability and therapeutic application.

Case Studies

- Ecotoxicity Assessments : A study on related nitrobenzoic acids demonstrated acute toxicity against Tetrahymena pyriformis, revealing a strong correlation between compound concentration and organism mortality. The median effective concentration (EC50) was determined to be approximately 104.7 µM, indicating significant ecological impacts at relatively low concentrations .

- Photolysis Products : Research on photolysis products of similar compounds showed increased toxicity over time when exposed to UV light, suggesting that environmental factors can influence the biological activity of these compounds .

Propriétés

IUPAC Name |

2-chloro-4-methoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHCRWZNSBIWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.